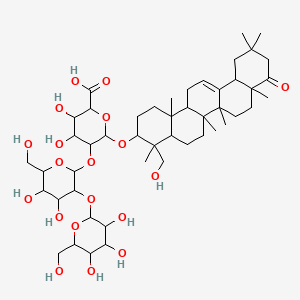

Soyasaponin Bd

Description

Identification in Leguminous Plants

Sandosaponin A has been identified in several species within the Leguminosae (Fabaceae) family, as well as other distinct plant families. Its presence is often documented alongside other structurally related saponins (B1172615).

The common bean, Phaseolus vulgaris, is a significant source of Sandosaponin A. Research has identified this compound in various bean varieties. In scientific literature, Sandosaponin A is often synonymously referred to as soyasaponin Bd. nih.govchemfaces.comscribd.com

A study involving methanolic extracts from the seeds of the 'Zolfino' bean landrace, a variety of Phaseolus vulgaris L., successfully identified seven triterpenoid (B12794562) saponins through HPLC fractionation. nih.gov Among these was this compound (Sandosaponin A), alongside soyasaponin Ba (V), soyasaponin Bb, soyasaponin αg, and soyasaponin βg. nih.govchemfaces.comresearcher.life This highlights that Sandosaponin A is part of a complex mixture of related saponins within this particular bean variety. nih.gov

| Plant | Variety/Context | Identified Saponins Including Sandosaponin A | Reference |

|---|---|---|---|

| Phaseolus vulgaris L. (Common Bean) | 'Zolfino' bean landrace seeds | This compound (Sandosaponin A), Soyasaponin Ba (V), Soyasaponin Bb, Soyasaponin αg, Soyasaponin βg | nih.gov |

Sandosaponin A is classified within the broader family of soyasaponins, which are primarily found in soybeans (Glycine max). mdpi.com The nomenclature of soyasaponins is based on their chemical structure, specifically the aglycone (non-sugar) core and the attached sugar moieties. mdpi.comresearchgate.net

Soyasaponins are generally categorized into several groups, with group A and group B saponins being prominent. mdpi.com Sandosaponin A is designated as this compound and belongs to the group B soyasaponins. researchgate.net Group B saponins, including this compound, possess soyasapogenol B as their aglycone. mdpi.com The diversity in soyasaponins arises from different sugar chains attached to the aglycone core. mdpi.comresearchgate.net

Sandosaponin A has also been identified in Polygonatum kingianum, a medicinal plant. nih.govresearchgate.net A non-targeted metabolomics study analyzed the chemical changes in P. kingianum rhizomes during a traditional processing method of steaming with black beans. nih.govresearchgate.net The results showed a significant accumulation of several triterpenoid saponins, explicitly including Sandosaponin A. nih.govresearchgate.netfrontiersin.org This finding indicates that while present in the plant, its concentration can be notably affected by processing methods.

The hyacinth bean, Dolichos lablab L., is another leguminous plant confirmed to contain Sandosaponin A. jnmjournal.orgresearchgate.net Extracts from this plant have been found to contain a variety of saponin-based substances. Alongside Sandosaponin A, other identified compounds include Chikusetsusaponin IVa, Soyasaponin Bb, and various lablabosides. jnmjournal.orgresearchgate.netrawdatalibrary.netnih.gov The co-occurrence of these saponins suggests a shared biosynthetic pathway within the plant. nih.gov

Factors Influencing Natural Accumulation

The accumulation of saponins, including Sandosaponin A, in plants is significantly influenced by genetic factors and varietal differences. researchgate.net The chemical profile of saponins can vary considerably between different varieties of the same species, as seen in Phaseolus vulgaris. mdpi.comresearchgate.net For instance, the specific composition of soyasaponins in Glycine max is regulated by specific genetic loci, such as the Sg-1 locus, which controls the terminal sugar of the sugar chain attached to the aglycone. mdpi.comresearchgate.net

This genetic control leads to distinct saponin (B1150181) phenotypes in different soybean cultivars and wild-type accessions. researchgate.netresearchgate.net Similarly, the diversity in saponin content among various common bean genotypes points to a strong genetic basis for their production and accumulation. mdpi.comnih.gov Therefore, the presence and quantity of Sandosaponin A in a given plant are largely determined by its genetic makeup.

Properties

CAS No. |

135272-91-2 |

|---|---|

Molecular Formula |

C48H76O19 |

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-26,28-38,40-42,49-51,53-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 |

InChI Key |

JTXVTHCLTOUSSL-VSDZMWCXSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |

Appearance |

Solid powder |

melting_point |

200 - 201 °C |

Other CAS No. |

135272-91-2 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

sandosaponin A soyasapogenol E 3-O-beta-D-glucopyranosyl(1-2)-beta-D-galactopyranosyl(1-2)-beta-D-glucopyranosiduronic acid |

Origin of Product |

United States |

Occurrence and Natural Distribution of Sandosaponin a

Factors Influencing Natural Accumulation

Environmental and Cultivation Conditions

The synthesis and accumulation of saponins (B1172615), including Sandosaponin A, are complex processes influenced by a multitude of external factors. nih.gov These factors can significantly alter both the quantity and composition of saponins within a plant. researchgate.net

Geoclimatic and Abiotic Factors:

Geography and Altitude : Research on related saponins has shown that levels can positively correlate with latitude, longitude, and altitude. researchgate.net

Temperature and Light : The local climate, including temperature and hours of sunlight, plays a crucial role. researchgate.net Studies on Bupleurum species suggest that low temperatures and longer sunlight exposure are optimal for the accumulation of saponin (B1150181) components. researchgate.net Conversely, some saponins are more abundant at lower soil temperatures. researchgate.net Increased light intensity is also known to regulate the secondary metabolism of plants, affecting terpenoid synthesis. maxapress.com

Soil Conditions : Soil fertility, pH, and nutrient content are significant. researchgate.netd-nb.info High-saponin Bupleurum, for instance, is often found in low alkaline soils with low nitrogen. researchgate.net The availability of specific nutrients is necessary for saponin biosynthesis and can vary by region. mdpi.com

Water Availability : Drought is a major environmental stress that can alter a plant's biochemical features, often increasing the concentration of secondary metabolites as a defense mechanism. maxapress.com

These environmental stimuli mean that wild and cultivated plants of the same species can exhibit substantial variation in their chemical profiles, impacting the quality of derived products. researchgate.net Research suggests that plants growing in more challenging environments may produce higher levels of saponins as an adaptation to harsh conditions. researchgate.net

Post-Harvest Processing Effects on Saponin Profile

Post-harvest handling and processing methods have a profound effect on the final chemical composition of plant materials, including their saponin content. silae.it These processes can lead to the degradation, transformation, or even formation of new compounds. researchgate.net

Steaming: A significant body of research on Polygonatum kingianum demonstrates the impact of traditional steaming processes.

Increased Diversity and Accumulation : Steaming P. kingianum with black beans has been shown to synergistically increase the diversity of triterpenoid (B12794562) saponins. frontiersin.orgnih.gov This process leads to the production and significant accumulation of compounds including Sandosaponin A. researchgate.netfrontiersin.orgnih.gov

Dynamic Changes : The content of total saponins can fluctuate with the number of steaming cycles. In one study, the saponin content peaked after three steaming cycles (P3), which was also consistent with the optimal sensory quality. researchgate.netfrontiersin.org Compared to the raw plant material, the saponin content in the three-cycle steamed product increased by 21.29%. researchgate.net The levels of other compounds like Diosgenin and Ginsenoside were found to decrease during the same process. nih.gov

General Processing Effects:

Harvesting and Handling : The timing of harvest is critical, as an immature grain with higher moisture content can deteriorate more quickly. fao.org Mechanical injuries from rough handling during sorting, grading, and transport can damage the produce, affecting quality and storability. abrinternationaljournal.org

Drying and Storage : Proper drying after harvesting is essential to prevent spoilage and degradation of active compounds. fao.org The conditions of storage, such as temperature and humidity, can also lead to physiological deterioration and impact the stability of saponins. tecnosolucionescr.net For example, post-harvest treatments with substances like calcium chloride have been used to maintain firmness and extend the shelf-life of produce like tomatoes. mdpi.com

The table below summarizes the changes in key compounds during the steaming of Polygonatum kingianum.

Advanced Isolation and Purification Methodologies for Sandosaponin a

Contemporary Extraction Techniques

The initial step in isolating Sandosaponin A involves its extraction from the source material. Contemporary methods are designed to be more efficient, selective, and environmentally benign compared to traditional approaches.

Solvent-based extraction remains a fundamental technique for the isolation of saponins (B1172615). epa.gov The choice of solvent is critical and is dictated by the polarity of the target saponin (B1150181). epa.gov For Sandosaponin A, which is a glycosylated triterpenoid (B12794562), polar solvents are generally employed.

Commonly used solvent systems include aqueous solutions of alcohols like methanol (B129727) or ethanol (B145695). researchgate.nettandfonline.com For instance, a method for extracting saponins from bean seeds involves using an 80% methanol aqueous solution with a small percentage of acetic acid, followed by stirring at a low temperature to preserve the integrity of the compounds. tandfonline.com The process often involves maceration or grinding of the plant material to increase the surface area for solvent penetration. nih.govresearchgate.net

Subsequent steps may involve liquid-liquid partitioning to separate saponins from other co-extracted compounds like fats and pigments. researchgate.net This typically involves partitioning the crude extract between an aqueous phase and an immiscible organic solvent like n-butanol. researchgate.net

| Extraction Parameter | Typical Conditions for Saponin Extraction | Source(s) |

| Solvent | Methanol, Ethanol (often as aqueous solutions) | researchgate.net, tandfonline.com |

| Temperature | Often low temperatures (e.g., 4°C) to prevent degradation | tandfonline.com |

| Pre-treatment | Grinding or pulverization of source material | researchgate.net, nih.gov |

| Post-extraction | Liquid-liquid partitioning (e.g., with n-butanol) | researchgate.net |

In line with the principles of green chemistry, environmentally friendly extraction methods are gaining prominence. numberanalytics.comchemmethod.com Supercritical Fluid Extraction (SFE) is a notable green technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.orgajgreenchem.com

Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving minimal solvent residue. chemmethod.comajgreenchem.com The solvating power of the supercritical fluid can be finely tuned by altering the pressure and temperature, allowing for selective extraction. wikipedia.orgmdpi.com While supercritical CO2 is effective for non-polar compounds, its use for more polar saponins like Sandosaponin A often requires the addition of a polar co-solvent, such as ethanol or methanol, to increase its solvating power. wikipedia.orgresearchgate.net This modification enhances the extraction efficiency of triterpenoid saponins. researchgate.net

Other green extraction techniques include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). chemmethod.comdlsu.edu.ph UAE employs acoustic cavitation to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times. researchgate.netchemmethod.com MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. dlsu.edu.ph Both methods typically reduce solvent consumption and extraction time compared to conventional methods. chemmethod.com

| Green Extraction Method | Principle | Advantages for Saponin Extraction | Source(s) |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a solvent. | High selectivity, minimal solvent residue, non-toxic. | wikipedia.org, ajgreenchem.com |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance extraction. | Shorter extraction time, reduced solvent use, higher yield. | researchgate.net, chemmethod.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Rapid extraction, reduced solvent consumption. | dlsu.edu.ph |

Research into novel extraction technologies continues to evolve, aiming for greater efficiency and sustainability. One such emerging method is the use of Natural Deep Eutectic Solvents (NADES). atenaeditora.com.br NADES are mixtures of natural compounds, such as choline (B1196258) chloride and lactic acid, that form a eutectic mixture with a melting point lower than the individual components. atenaeditora.com.brnih.gov They are considered green solvents due to their biodegradability and low toxicity. atenaeditora.com.br

A recent study demonstrated the efficacy of a NADES (choline chloride-lactic acid) combined with quartz sand-assisted extraction for isolating steroidal saponins. nih.gov The sharp edges of the quartz sand act as "nanoscale knives" to physically disrupt the plant cells, enhancing the extraction efficiency of the NADES. nih.gov While not yet specifically documented for Sandosaponin A, this synergistic approach holds potential for the extraction of various saponins.

Another advanced technique is Pressurized Liquid Extraction (PLE), which uses solvents at elevated temperatures and pressures. researchgate.netresearchgate.net These conditions increase the solubility and mass transfer rate of the analytes, leading to faster and more efficient extractions with reduced solvent volumes. researchgate.net

Chromatographic Purification Strategies

Following extraction, the crude extract containing a mixture of compounds undergoes chromatographic purification to isolate Sandosaponin A.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of saponins. sigmaaldrich.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase is used with a polar mobile phase. sigmaaldrich.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

For the purification of saponins like Sandosaponin A, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. nih.gov A typical mobile phase might consist of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov The detection of saponins can be challenging as many lack a strong chromophore for UV detection. researchgate.net Therefore, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often coupled with HPLC for sensitive detection and identification. researchgate.netnih.gov

Semi-preparative or preparative HPLC is used to isolate larger quantities of the purified compound. thermofisher.com This involves using larger columns and higher flow rates to process more sample material. thermofisher.com

| HPLC Parameter | Typical Conditions for Saponin Purification | Source(s) |

| Mode | Reversed-Phase (RP-HPLC) | sigmaaldrich.com |

| Stationary Phase | C18 or other non-polar material | tandfonline.com |

| Mobile Phase | Gradient of water (with acid) and acetonitrile/methanol | nih.gov, tandfonline.com |

| Detection | ELSD, Mass Spectrometry (MS) | researchgate.net, nih.gov |

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix. researchgate.netaocs.org This eliminates the issue of irreversible adsorption of the sample onto a solid support, which can be a problem in traditional column chromatography, especially for polar compounds like saponins. tautobiotech.commdpi.com

In HSCCC, separation occurs between two immiscible liquid phases, a stationary phase and a mobile phase, within a coiled column that is subjected to a strong centrifugal force. aocs.org The selection of a suitable two-phase solvent system is crucial for successful separation. pan.olsztyn.pl The system is chosen based on the partition coefficient (K) of the target compounds.

HSCCC has been successfully applied to the separation and purification of various saponins. pan.olsztyn.plglobalresearchonline.net It offers advantages such as high sample loading capacity, low solvent consumption, and the ability to recover the entire sample. aocs.orgmdpi.com The complementarity of HSCCC and HPLC is noteworthy; their different separation mechanisms can be used in sequence to achieve very high purity. pan.olsztyn.pl For instance, a crude extract can be first fractionated by HSCCC, and the resulting fractions can be further purified by preparative HPLC.

| HSCCC Parameter | Description | Relevance to Saponin Purification | Source(s) |

| Principle | Liquid-liquid partition chromatography without a solid support. | Avoids irreversible adsorption of polar saponins. | tautobiotech.com, mdpi.com |

| Solvent System | Two-phase system of immiscible liquids. | Crucial for achieving effective separation. | pan.olsztyn.pl |

| Advantages | High sample capacity, no sample loss, cost-effective. | Suitable for preparative-scale purification. | aocs.org, mdpi.com |

| Application | Often used for initial fractionation before final HPLC purification. | Complementary to HPLC for achieving high purity. | pan.olsztyn.pl |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the purification of natural products, including saponins like Sandosaponin A. This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. waters.com The physical properties of supercritical CO2, such as low viscosity and high diffusivity, allow for faster separations and higher throughput compared to traditional high-performance liquid chromatography (HPLC). waters.comnih.gov

The basic principles of SFC are similar to those of liquid chromatography, involving the partitioning of analytes between a stationary phase and a mobile phase. waters.comwaters.com However, in SFC, pressure and temperature are critical parameters for controlling the solvent strength of the mobile phase, which influences retention and selectivity. waters.com The use of CO2 as the mobile phase is also environmentally friendly and cost-effective. waters.com

For complex separations, different column selectivities can be tested to achieve the best resolution and peak shape. waters.com SFC is particularly advantageous for separating chiral molecules and has found significant application in the pharmaceutical industry for impurity isolation. researchgate.netmdpi.com The technique can be scaled from analytical to preparative levels, ensuring reproducible chromatograms. waters.com Samples with limited solubility can be dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) for SFC purification. waters.com

Preparative Chromatography

Preparative chromatography is a cornerstone for isolating and purifying large quantities of specific compounds, such as Sandosaponin A, from complex mixtures. sorbtech.com Unlike analytical chromatography, which focuses on identifying and quantifying compounds, preparative chromatography aims to separate and collect substantial amounts (from milligrams to kilograms) of a pure substance. sorbtech.comevotec.com

This technique often employs larger columns and higher sample loading capacities than analytical methods. sorbtech.com A common approach is to first develop a separation method at the analytical scale using techniques like HPLC or UPLC and then scale it up for preparative purposes. waters.com

Various modes of preparative chromatography can be utilized, including:

Flash Chromatography: A rapid form of preparative chromatography that uses moderate pressure. Systems like the CombiFlash by Teledyne Isco offer automated and efficient purification. axelsemrau.de

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method provides high-resolution purification and is suitable for a wide range of compounds, including peptides, steroids, and natural products. evotec.comhilarispublisher.com Reversed-phase chromatography is a frequently used mode in preparative HPLC applications. waters.com Two-dimensional preparative liquid chromatography, which uses two different columns (e.g., a reversed-phase followed by a hydrophilic column), can achieve efficient separation of saponin monomers. google.com

The selection of the stationary phase is critical for successful separation. Common stationary phases include silica (B1680970) gel for normal-phase chromatography and C18-bonded silica for reversed-phase chromatography. sorbtech.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the rapid and selective purification and concentration of analytes from a sample matrix before chromatographic analysis. thermofisher.comsigmaaldrich.com This method is effective for removing interfering compounds and enriching the target analyte, such as Sandosaponin A. thermofisher.com

SPE operates on the same principles as chromatography, utilizing a solid sorbent (stationary phase) to retain either the analyte of interest or impurities. thermofisher.comwikipedia.org The choice of sorbent is crucial and depends on the chemical properties of the analyte and the matrix. Common SPE sorbents include:

Reversed-phase: Materials like C18-bonded silica are used to extract hydrophobic or polar organic analytes from aqueous matrices. phenomenex.com

Normal-phase: These sorbents are polar and are used with non-polar solvents.

Ion-exchange: These are used for separating charged compounds. sigmaaldrich.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. This technique offers the advantage of using significantly smaller volumes of solvents compared to traditional liquid-liquid extraction. thermofisher.com

Ancillary Purification Techniques

In addition to the primary chromatographic methods, other techniques are often employed to further purify Sandosaponin A and other saponins.

Membrane-Based Separations

Membrane separation technologies, such as microfiltration, ultrafiltration, and nanofiltration, offer a green and efficient alternative for purifying saponins. nih.gov These methods separate molecules based on size and are operated at normal temperatures, which helps to preserve the integrity of the compounds. nih.gov

Ultrafiltration: This technique can be used to remove larger molecules like proteins. For instance, a 15,000 MWCO (molecular weight cut-off) membrane has been used in saponin purification, although it was found that a significant portion of the saponins could also pass through. google.com A 300 MWCO ultrafiltration membrane, however, proved effective in retaining most of the saponin content. google.com

Nanofiltration: This method is used to separate smaller molecules. Studies have shown the potential of nanofiltration membranes for purifying saponins by separating them from substances like BSA (bovine serum albumin). undip.ac.idundip.ac.id The separation is influenced by both the membrane's pore size and electrostatic interactions between the membrane surface and the solutes. undip.ac.idundip.ac.id

The efficiency of membrane separation can be enhanced by optimizing parameters such as pH and by using ultrasonic assistance. nih.gov

Crystallization and Precipitation

Crystallization is a process where a solid forms from a solution, with the atoms or molecules arranging themselves in a highly organized structure called a crystal. longdom.org This technique can be used as a final purification step to obtain highly pure Sandosaponin A. The process is initiated by creating a supersaturated solution, which is the driving force for both nucleation (the formation of initial crystal seeds) and crystal growth. mt.commt.com

Supersaturation can be achieved through various methods, including:

Cooling: Reducing the temperature of a saturated solution to decrease the solute's solubility. mt.com

Solvent Evaporation: Removing the solvent to increase the solute concentration. mt.com

Antisolvent Addition: Adding a solvent in which the solute is less soluble to induce precipitation. mt.com

Precipitation: This occurs when a solid is formed due to a chemical reaction. jongia.com

The conditions of crystallization, such as temperature, pressure, and the rate of solvent evaporation, significantly influence the quality and size of the resulting crystals. longdom.org It is crucial to minimize nucleation sites, such as dust or other particles, to obtain larger, higher-quality crystals. unifr.ch

Challenges in Saponin Isolation and Future Directions

The isolation and purification of saponins, including Sandosaponin A, present several challenges. greenskybio.com These compounds have a diverse and complex chemical structure, often occur in low concentrations within the plant material, and can be chemically unstable. nih.gov The co-extraction of other compounds further complicates the purification process. numberanalytics.com

Current Challenges:

Structural Diversity: The vast array of saponin structures makes it difficult to develop universal extraction and purification protocols. numberanalytics.com

Low Concentration: Saponins are often present in small amounts in plant biomass, requiring efficient extraction and concentration methods. nih.govresearchgate.net

Co-extraction of Impurities: Crude extracts often contain a complex mixture of compounds, making the isolation of a single saponin challenging. numberanalytics.com

Sustainability of Sources: Many saponin-rich plants are at risk of overharvesting, highlighting the need for sustainable sourcing practices. greenskybio.com

Future Directions:

Advanced Extraction Techniques: Research is ongoing into greener and more efficient extraction solvents, such as ionic liquids and deep eutectic solvents. greenskybio.com Combining different extraction methods, like ultrasonic and microwave-assisted extraction, may also improve efficiency. greenskybio.com

Sustainable Production: Genetic engineering of plants to increase saponin content or facilitate easier extraction is a promising area of research. greenskybio.com Developing sustainable harvesting methods and exploring alternative plant sources are also crucial. greenskybio.com

Improved Analytical and Purification Methods: There is a continuous need to develop more selective and efficient analytical and purification techniques to handle the complexity of saponin mixtures. numberanalytics.com The integration of artificial intelligence in quality control and process optimization is also an emerging trend. greenskybio.com

Elucidation of Structure-Activity Relationships: A deeper understanding of how the structure of a saponin relates to its biological activity will guide the targeted isolation of specific compounds with high potential. numberanalytics.com

Overcoming these challenges through innovative research and technological advancements will be key to unlocking the full potential of saponins like Sandosaponin A in various applications.

Structural Elucidation and Advanced Spectroscopic Characterization of Sandosaponin a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like Sandosaponin A, offering unparalleled detail regarding the arrangement of atoms and their connectivity. medchemexpress.comscribd.commdpi.com

1D NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provide fundamental information about the number and types of protons and carbons within the molecule. scribd.commdpi.com

¹H NMR Spectroscopy : This technique identifies distinct proton environments, providing data on chemical shifts (δ, ppm), integration (relative number of protons), and coupling patterns (multiplicity and coupling constants, J Hz). For triterpenoid (B12794562) saponins (B1172615), ¹H NMR is crucial for identifying characteristic signals from methyl groups, olefinic protons, and anomeric protons of sugar moieties, as well as protons attached to oxygenated carbons in both the aglycone and saccharide units. oregonstate.edulibretexts.orglibretexts.org

¹³C NMR Spectroscopy : Complementary to ¹H NMR, ¹³C NMR provides information on the carbon skeleton. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of carbon atoms, allowing for the differentiation of various carbon types (e.g., methyl, methylene, methine, quaternary, carbonyl, and olefinic carbons). rsc.orgmdpi.comlibretexts.orglibretexts.org In Sandosaponin A, these data help in assigning carbons belonging to the olean-12-ene (B1638996) triterpene core and the various sugar residues. scribd.com

The initial structural determination of Sandosaponin A utilized both ¹H and ¹³C NMR, which were critical for assigning individual proton and carbon signals to specific positions within the molecule. scribd.com

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for establishing comprehensive connectivity and stereochemical relationships, especially for complex glycosides with multiple sugar units. mdpi.comyoutube.com

Correlation Spectroscopy (COSY) : COSY experiments reveal proton-proton correlations through bonds, allowing for the identification of spin systems. This is vital for tracing proton networks within individual sugar rings and the triterpene aglycone.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC provides direct one-bond ¹H-¹³C correlations, enabling the assignment of proton signals to their directly attached carbon atoms. This is particularly useful for distinguishing between different types of CH, CH₂, and CH₃ groups in both the aglycone and sugar moieties.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments detect long-range ¹H-¹³C correlations (typically over two or three bonds). This technique is paramount for establishing connectivity across quaternary carbons, identifying linkage positions of sugar units to the aglycone, and determining the sequence of sugar residues in the oligosaccharide chain. For Sandosaponin A, HMBC correlations would have been essential to confirm the attachment points of the sugar chain to the triterpenoid sapogenin.

These 2D NMR techniques, in conjunction with 1D data, allowed researchers to construct the full molecular framework of Sandosaponin A, confirming its olean-12-ene triterpene core and the structure and linkages of its attached sugar residues. medchemexpress.comscribd.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its substructures through fragmentation analysis. msu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound with high precision, which in turn allows for the unambiguous determination of its elemental composition (molecular formula). mdpi.comucl.ac.uk For Sandosaponin A, HRMS confirms its molecular formula as C₄₈H₇₆O₁₉. medchemexpress.comcymitquimica.comuni.lu The monoisotopic mass of Sandosaponin A is reported as 956.4981 Da. uni.lufoodb.ca

Table 1: High-Resolution Mass Spectrometry Data for Sandosaponin A

| Property | Value |

| Molecular Formula | C₄₈H₇₆O₁₉ |

| Molecular Weight | 957.11 Da |

| Monoisotopic Mass | 956.4981 Da uni.lufoodb.ca |

| Common Adducts (m/z) | [M+H]⁺: 957.50538 cymitquimica.com |

| [M+Na]⁺: 979.48732 cymitquimica.coma2bchem.com | |

| [M-H]⁻: 955.49082 cymitquimica.comucl.ac.uk |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is invaluable for elucidating the sequence and structure of the oligosaccharide chain in saponins. msu.edua2bchem.com By fragmenting the protonated or deprotonated molecular ion, MS/MS produces characteristic fragment ions resulting from the sequential loss of sugar units. mdpi.coma2bchem.comwhitman.edu

For Sandosaponin A, MS/MS analyses reveal diagnostic peaks corresponding to the losses of specific sugar moieties, such as rhamnose (146 Da), glucose (162 Da), and glucuronic acid (176 Da). a2bchem.com These neutral losses provide direct evidence for the composition and sequence of the sugar chain attached to the triterpene aglycone. For instance, the observation of ion peaks corresponding to sequential losses of rhamnose, glucose, and glucuronic acid units indicates the presence of a specific trisaccharide chain. a2bchem.com

Table 2: Representative MS/MS Fragmentation Data for Sandosaponin A (Illustrative)

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| [M+Na]⁺ (979) | 817 | 162 | Loss of a hexose (B10828440) unit (e.g., glucose) a2bchem.com |

| 817 | 655 | 162 | Loss of a second hexose unit (e.g., glucose) a2bchem.com |

| 655 | 509 | 146 | Loss of a deoxyhexose unit (e.g., rhamnose) a2bchem.com |

| [M-H]⁻ (955) | 819 | 176 | Loss of a glucuronic acid unit scribd.comunipi.itresearchgate.net |

| 819 | 657 | 162 | Loss of a hexose unit (e.g., glucose) scribd.comunipi.it |

| 657 | 511 | 146 | Loss of a deoxyhexose unit (e.g., rhamnose) unipi.it |

Note: Specific m/z values and fragmentation pathways can vary slightly depending on the ionization mode and experimental conditions. The values presented are based on reported fragmentation patterns for Sandosaponin A and similar saponins. scribd.coma2bchem.comunipi.itresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable complementary techniques for the identification of functional groups and chromophores within a molecule. oregonstate.edumsu.edursc.orglibretexts.orgdb-thueringen.de

Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of functional groups present in a molecule. For Sandosaponin A, typical IR absorption bands would include:

Broad absorption around 3300-3500 cm⁻¹ indicating the presence of hydroxyl (-OH) groups, abundant in both the triterpene aglycone and the sugar moieties. rsc.orglibretexts.org

Absorption around 1700-1720 cm⁻¹ for the carbonyl (C=O) group, which is characteristic of the 22-oxoolean-12-ene structure of the aglycone. libretexts.orglibretexts.org

Bands in the 2850-2960 cm⁻¹ range for C-H stretching vibrations from alkane groups. libretexts.org

Absorption around 1630-1680 cm⁻¹ for C=C stretching, indicative of the olean-12-ene double bond. libretexts.orgspectroscopyonline.com While specific IR data for Sandosaponin A were not detailed in the provided search results, the application of IR spectroscopy is standard practice for confirming the presence of these key functional groups in triterpenoid saponins. whitman.edudb-thueringen.decheminfo.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy detects chromophores, which are functional groups that absorb light in the ultraviolet (200-400 nm) or visible (400-800 nm) regions of the electromagnetic spectrum. msu.edulibretexts.orgmhlw.go.jpresearchgate.netnih.gov For Sandosaponin A, the olean-12-ene triterpene core contains a C=C double bond, and the aglycone also possesses a carbonyl group. These chromophores would typically exhibit absorption maxima in the UV region. While specific λmax values for Sandosaponin A were not found in the available search results, UV-Vis spectroscopy would be used to confirm the presence of these unsaturated functionalities and characterize their electronic transitions. youtube.comlibretexts.org

Chiroptical Techniques for Absolute Stereochemistry (e.g., Optical Rotation)

Chiroptical techniques, particularly optical rotation, are fundamental in determining the absolute stereochemistry of chiral molecules like Sandosaponin A. rp-photonics.comwikipedia.org Optical activity is the inherent ability of a chiral substance to rotate the plane of linearly polarized light passing through it. rp-photonics.comsamaterials.com This phenomenon arises because chiral molecules lack a plane of symmetry, causing them to interact differently with the left and right circularly polarized components of light. rp-photonics.com

The measurement of optical rotation is performed using a polarimeter, which quantifies the angle by which the plane of polarization is rotated. anton-paar.com The observed optical rotation is influenced by several factors, including the concentration of the chiral substance, the wavelength of light used, the temperature, and the solvent. rp-photonics.comsamaterials.comanton-paar.com To standardize these measurements, the specific rotation ([α]Tλ) is defined, typically at a specific temperature (T, e.g., 20 °C) and wavelength (λ, e.g., 589 nm, the sodium D-line), for a given concentration and path length. anton-paar.com

For complex natural products such as Sandosaponin A, optical rotation data provides crucial evidence for its chirality and can be compared with known compounds to infer or confirm absolute configurations, especially when direct methods like X-ray crystallography are challenging. While the specific optical rotation value for Sandosaponin A is not explicitly provided in the search results, its determination would have been a standard part of the "physicochemical evidence" used for its structural elucidation. glycoscience.runih.gov The sign and magnitude of the optical rotation are indicative of the molecule's handedness (dextrorotary or levorotary) and can be used in conjunction with other spectroscopic and chemical methods to assign the R/S configuration to each chiral center. rp-photonics.comwikipedia.orglibretexts.org Beyond simple optical rotation, other chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy can provide more detailed information about the electronic transitions of chiral molecules and are increasingly used for absolute stereochemical assignments. rp-photonics.comwikipedia.org

Advancements in Structural Elucidation Technologies

The field of structural elucidation has seen continuous advancements, significantly enhancing the ability to determine the complex structures of natural products like Sandosaponin A. These advancements encompass improvements in existing spectroscopic techniques and the integration of computational methods.

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Techniques: Modern HRMS instruments offer unprecedented mass accuracy, enabling the precise determination of molecular formulas even for very small sample quantities. Coupled with advanced fragmentation techniques like ESI-MS/MS, it is possible to obtain detailed structural information by analyzing the breakdown patterns of molecules. criver.com This allows for the rapid identification of substructures and the elucidation of glycosidic linkages in complex saponins.

Cryogenic and Microprobe NMR: Significant strides in NMR technology, including the development of cryogenic probes and microprobe systems, have dramatically increased sensitivity. This allows for the acquisition of high-quality NMR data from milligram or even microgram quantities of compounds, which is crucial for natural products isolated in limited amounts. Advanced NMR pulse sequences and higher magnetic field strengths also provide greater spectral resolution and more comprehensive structural correlations. criver.com

Computational Chemistry for Chiroptical Properties: Theoretical calculations, particularly using quantum chemical methods like Density Functional Theory (DFT) and Coupled Cluster (CC) theory, are increasingly employed to predict chiroptical properties such as optical rotation and circular dichroism spectra. vt.edu By comparing experimentally obtained chiroptical data with theoretically calculated values for proposed structures and their enantiomers, researchers can more confidently assign absolute configurations, especially when traditional methods like X-ray crystallography are not feasible. vt.edu

Integration of Data and Automated Structure Elucidation Software: The integration of data from various spectroscopic techniques (NMR, MS, IR, UV) into specialized software platforms has streamlined the structural elucidation process. These tools can assist in spectral interpretation, propose possible structures, and even automate parts of the elucidation, significantly reducing the time and effort required for complex natural products.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: While primarily focused on predicting biological activity, QSAR models and machine learning approaches are emerging tools that leverage structural data to understand structure-activity relationships. researchgate.net These computational methods can indirectly contribute to structural understanding by highlighting key structural features responsible for specific properties, guiding further targeted structural analysis or synthesis. Surface-enhanced Raman spectroscopy (SERS) is another advanced technique that has found applications in analyzing complex mixtures containing saponins, providing vibrational fingerprints of compounds. dntb.gov.ua

These technological advancements collectively contribute to a more efficient, accurate, and comprehensive approach to the structural elucidation of complex natural products like Sandosaponin A, pushing the boundaries of chemical discovery.

Chemical Synthesis and Derivatization of Sandosaponin a Analogues

Total Synthesis Approaches to Saponin (B1150181) Aglycones

Total synthesis of saponin aglycones, the non-sugar portion of saponins (B1172615), is a significant endeavor in organic chemistry. Triterpene and steroid aglycones are derived from the mevalonic acid pathway, with 2,3-oxidosqualene (B107256) as a common precursor nih.gov. The structural diversity of these aglycones stems from variations in cyclization reactions and subsequent oxidative modifications nih.gov.

For instance, oleanolic acid (PubChem CID: 10494), a common pentacyclic triterpenoid (B12794562) aglycone, is widely found in plants and serves as an aglycone for many triterpenoid saponins nih.gov. Another important aglycone is gypsogenin (B1672572) (PubChem CID: 92825), an olean-12-en-28-oic acid derivative with a hydroxyl group at position 3 and an oxo group at position 23 nih.gov. Quillaic acid (PubChem CID: 101810) is another pentacyclic triterpenoid aglycone, characterized by hydroxyl groups at positions 3 and 16, an oxo group at position 23, and a carboxyl group at position 28 nih.govnih.gov.

The total synthesis of complex saponins often involves the preparation of the aglycone core from commercially available starting materials. For example, the potent antitumor saponin OSW-1, which features a cholestane (B1235564) aglycone, was synthesized from dehydroisoandrosterone, L-arabinose, and D-xylose in 27 total steps acs.org. This highlights the strategic importance of selecting appropriate starting materials and protecting groups to facilitate the synthesis of polyhydroxyl glycoconjugates acs.org.

Semisynthesis Strategies for Sandosaponin A and Derivatives

Semisynthesis offers a practical alternative to total synthesis, utilizing readily available natural precursors to construct complex saponin derivatives. This approach is particularly valuable for saponins due to the difficulties associated with their isolation from natural sources, including microheterogeneity and scarcity nih.govresearchgate.net.

Naturally derived triterpenes and sterols serve as crucial starting materials for semisynthesis. For example, oleanolic acid, abundant in many plants, can be used to synthesize new oleanane (B1240867) saponin derivatives through various chemical modifications, such as acetylation and methylation reactions rsc.orgscirp.org. The use of such precursors allows for the efficient generation of analogues with modified structures.

Quillaja saponins, such as QS-21, are complex natural products that have been the subject of semisynthetic efforts. These strategies often involve the initial attachment of a bridging monosaccharide residue to the triterpene core, followed by the installation of various terminal disaccharides rsc.org. This modular approach facilitates the creation of a substantial library of non-natural saponins mskcc.org.

Modular synthesis is a powerful strategy employed for the structural diversification of saponins. This approach involves breaking down the complex saponin structure into smaller, manageable building blocks (modules), which can then be synthesized independently and coupled together. This allows for the rapid generation of diverse analogues by varying the individual modules rsc.org.

For instance, in the synthesis of Quillaja saponin variants, a modular and divergent strategy has been developed to access linear oligosaccharide domain variants with modified sugars and regiochemistries rsc.org. This contrasts with previous convergent approaches and offers more efficient access to diverse variants rsc.org. The ability to introduce structural variations in different domains, such as the acyl chain and oligosaccharide moieties, is key to exploring structure-activity relationships rsc.orgmskcc.org.

Glycosylation: The attachment of sugar units (glycosylation) is a critical step in saponin synthesis, significantly influencing their structural diversity, solubility, pharmacological activity, and bioavailability nih.govfrontiersin.org. Glycosyltransferases (UGTs) are enzymes that catalyze the transfer of activated sugar units from sugar nucleotide donors to a receptor, forming stable glycosidic bonds frontiersin.org. While enzymatic glycosylation is a natural process, chemical glycosylation methods are essential for synthetic purposes.

Early syntheses of lupane-type saponins utilized glycosyl halides and orthoesters as glycosyl donors, often requiring toxic or expensive promoters like mercury or silver salts rsc.org. More modern approaches frequently employ promoters such as BF3·Et2O and TMSOTf (trimethylsilyl trifluoromethanesulfonate) rsc.org. The diversity and availability of glycosyl donors directly impact the efficiency of glycosylation reactions and the diversity of the resulting products frontiersin.orgrsc.org.

Acylation: Acylation reactions involve the introduction of acyl groups onto the saponin structure, which can significantly impact their biological activity nih.govresearchgate.net. Acyl groups have been identified in various saponins from different plant species nih.gov. For example, avenacins are acylated at the C-21 carbon of the triterpene with N-methyl anthranilate or benzoate, and this acylation is considered important for their biological activity nih.gov.

Acylation can occur on the aglycone or the sugar moieties researchgate.netresearchgate.net. For instance, some Quillaja saponins feature branched-chain acyl groups conjugated to sugar residues researchgate.net. Chemical acylation can be challenging due to the similar chemical environments of hydroxyl groups, but enzymatic acylation offers a more site-specific approach researchgate.net. Acetylation and methylation reactions have been successfully applied in the semisynthesis of oleanane saponins, leading to derivatives with enhanced antimicrobial activities scirp.org.

Chemical Derivatization for Analytical and Research Purposes

Chemical derivatization is often employed to modify saponins for improved analytical detection and to facilitate research into their properties.

Saponins are relatively large and non-volatile molecules, which poses challenges for analytical techniques like Gas Chromatography (GC) nih.gov. To overcome this, silylation is a common derivatization method used to increase the volatility of saponins and their aglycones nih.govscribd.com. This process involves replacing active hydrogens (e.g., from hydroxyl or carboxyl groups) with silyl (B83357) groups, making the compounds more volatile and thus suitable for GC analysis, often coupled with Mass Spectrometry (GC-MS) nih.govscribd.comresearchgate.net. Silylation enhances the thermal stability and volatility, allowing for more effective separation and detection of these compounds in complex mixtures scribd.com.

Acylation and Alkylation

Acylation and alkylation are fundamental chemical modifications employed in the derivatization of natural products, including triterpenoid saponins like Sandosaponin A. These reactions involve the introduction of acyl or alkyl groups, respectively, onto the molecular scaffold, often at hydroxyl functionalities. In the context of triterpene saponins, derivatizations involving hydroxyl groups can occur naturally through acylation and/or glycosylation, contributing to the structural diversity observed in plants bibliotekanauki.pl.

Acylation involves the substitution of an acyl group (RCO-) into a molecule. For saponins, this typically occurs at hydroxyl positions within the aglycone or the sugar moieties. For instance, in Quillaja saponins, acyl chains, specifically two five-carbon length aliphatic acyl chains (2-methylbutanoyl acid moieties), have been found to substitute at O3 and O4 of fucose and rhamnose residues, respectively, with an additional acetyl group at O2 of the rhamnose residue mdpi.com. The positions of these acyl groups are confirmed through spectroscopic methods such as 1H,13C-HMBC, which show correlations between carbonyl carbons and protons at the substitution sites mdpi.com. Such modifications can significantly influence the biological activity of saponins, as demonstrated by studies exploring the effect of acylation on adjuvant activity mskcc.org.

Alkylation, on the other hand, involves the introduction of an alkyl group. While less frequently detailed for the synthesis of Sandosaponin A specifically, general alkylation methods are widely used in organic chemistry to modify compounds by replacing active hydrogens with aliphatic or aliphatic-aromatic groups libretexts.org. For analytical purposes, alkylation, particularly esterification of carboxylic acids, is employed to reduce polarity, increase volatility, and improve chromatographic behavior of compounds libretexts.org. In the broader field of triterpenoid saponin synthesis, the alkylation of glucuronate with benzyl (B1604629) bromide has been reported as a step in the modular synthesis of non-natural saponins mskcc.org.

Functionalization for Spectroscopic Detection

Functionalization for spectroscopic detection is a critical aspect of analyzing complex natural products like Sandosaponin A, particularly due to their often high polarity and lack of inherent chromophores or fluorophores. Chemical derivatization is widely used to enhance the detectability, selectivity, and separation efficiency of analytes in various analytical techniques, including gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or other detectors mdpi.com, libretexts.org, mdpi.com.

For GC analysis, where analytes need to be volatile and thermally stable, derivatization methods such as silylation, acylation, and alkylation are commonly employed libretexts.org, restek.com. Silylation, which replaces active hydrogens (e.g., from hydroxyl, amine, or sulfhydryl groups) with a silyl group like trimethylsilyl (B98337) (TMS), increases thermal and chemical stability and volatility libretexts.org, restek.com, sigmaaldrich.com. An oximation step prior to silylation (e.g., using methoxyamine) can reduce the number of isomers formed, simplifying chromatographic peaks and improving separation mdpi.com, restek.com. Acetylation is another common derivatization for GC, particularly for sugars, to form alditol acetates which produce a single derivative peak restek.com.

For LC with UV-Vis detection, derivatization often involves introducing highly conjugated aromatic moieties to the analyte, thereby enhancing its absorptivity libretexts.org. Fluorescence detection, offering lower detection limits and wider linear ranges, also benefits from derivatization procedures that convert non- or weakly luminescent molecules into highly fluorescent products libretexts.org, mdpi.com.

In the context of triterpenoid saponins, spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are routinely used for structure elucidation frontiersin.org, mdpi.com. While these methods are powerful for structural characterization, chemical derivatization can sometimes be used to confirm specific functional groups or linkages by observing characteristic shifts in NMR spectra or changes in mass in MS.

Targeted Chemical Modifications for Structure-Function Probing

Targeted chemical modifications of Sandosaponin A and related triterpenoid saponins are instrumental in elucidating their structure-function relationships. By systematically altering specific parts of the molecule, researchers can identify key structural motifs responsible for particular biological activities.

Sandosaponin A, for instance, has been identified as an inhibitor of human recombinant aldehyde reductase (hAKR1B1), and its inhibitory mechanism is suggested to be related to its mode of action on different substrates medchemexpress.com. This implies that specific chemical features of Sandosaponin A contribute to its enzyme inhibitory activity.

Studies on other saponins, such as those from Quillaja saponaria, have demonstrated the profound impact of even conservative structural modifications on efficacy and toxicity, highlighting the importance of specific motifs for adjuvant activity mskcc.org. For example, the presence of C23 aldehyde and C16 hydroxyl groups in the quillaic acid moiety, along with a fatty acyl side chain extending from O4 of the fucosyl residue, have been identified as crucial for the immunoadjuvant potential of QS-21, a triterpene saponin mdpi.com.

The synthesis of libraries of non-natural saponins, often in a modular fashion, allows for the exploration of various structural variants, including modifications to the acyl chain and the central tetrasaccharide mskcc.org. This approach enables the systematic probing of how changes in the aglycone structure or the attached sugar chains (e.g., through glycosylation or acylation patterns) affect biological properties such as hemolytic activity or immunoadjuvancy bibliotekanauki.pl, researchgate.net. For example, the acyl substitution at C-21 and C-22 of the aglycone moiety in triterpenoid saponins can influence their polarity and chromatographic behavior, which are indirect indicators of how modifications impact their physicochemical properties and potentially their interactions with biological targets science.gov.

Such targeted modifications provide invaluable insights into the molecular basis of saponin bioactivity, guiding the rational design of novel compounds with enhanced or tailored pharmacological profiles.

Structure Activity Relationship Sar Studies of Sandosaponin a and Saponin Analogues

Computational and In Silico Approaches in SAR Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods employed to model the physical movements of atoms and molecules over time, offering a dynamic view of complex molecular systems at an atomic level 3ds.com. In the context of drug discovery and compound interaction studies, MD simulations are invaluable for visualizing drug-target interactions, predicting the stability of binding, and evaluating the impact of molecular changes on efficacy 3ds.com.

For Sandosaponin A and other saponin (B1150181) analogues, MD simulations have been utilized to explore their dynamic behavior and interactions with biological macromolecules. These simulations help researchers understand how these compounds interact with their target proteins, providing insights into their binding mechanisms and conformational changes dntb.gov.uaresearchgate.net. While specific numerical data for Sandosaponin A's MD simulations were not detailed in the provided search results, the application of this technique confirms its importance in understanding the dynamic interplay between Sandosaponin A and its biological environment.

Docking Studies

Docking studies are a computational technique used in virtual screening to predict the binding orientation of a molecule (ligand) to a target protein and to estimate the binding affinity between them nih.govnrfhh.com. This method is crucial for identifying potential ligands and understanding the molecular interactions at the binding site nih.gov.

Molecular docking studies have been extensively applied to Sandosaponin A and various saponin analogues to investigate their interactions with specific proteins researchgate.netsemanticscholar.org. For instance, results from molecular docking studies have indicated interactions between Sandosaponin A and certain proteins, often in the context of identifying bioactive compounds from medicinal plants like Tuchao Baibiandouren researchgate.netsemanticscholar.org. These studies typically analyze energy scores and intermolecular binding interactions, such as hydrogen bonds and Van der Waals forces, to elucidate the nature of the ligand-protein complex nrfhh.com. While specific binding energy values for Sandosaponin A were not provided in the search results, the application of docking studies highlights their role in predicting and characterizing the binding modes of Sandosaponin A to its targets.

Challenges in Generalizing Saponin SAR Across Families

Generalizing Structure-Activity Relationships (SAR) across different families of saponins (B1172615) presents significant challenges due to their inherent structural diversity. Saponins constitute a broad class of natural products characterized by a triterpene or steroid aglycone backbone conjugated with one or more sugar chains science.gov. This structural variability includes differences in the type of aglycone, the number and composition of attached sugar moieties, and their positions of attachment science.govscience.gov.

No Scientific Data Found for "Sandosaponin A"

Despite a comprehensive search of scientific literature and databases, no information could be found regarding a chemical compound specifically named "Sandosaponin A." As a result, the requested article on its biological activities and underlying cellular mechanisms cannot be generated.

The initial search for "Sandosaponin A" and its potential immunomodulatory and anti-cancer effects did not yield any relevant results. Further targeted searches focusing on specific activities such as adjuvant effects, modulation of immune responses, regulation of cholesterol metabolism in cancer cells, induction of apoptosis, and inhibition of cell proliferation and metastasis also failed to identify any studies on a compound with this name.

It is possible that "Sandosaponin A" may be a misnomer, a very recently discovered compound not yet documented in accessible literature, or a proprietary name not used in scientific publications.

Searches for similar-sounding compounds revealed information on:

Saikosaponin A: A well-researched triterpenoid (B12794562) saponin with known immunomodulatory and anti-cancer properties.

Sandostatin® (Octreotide): A synthetic hormone analogue used in the treatment of certain types of tumors, which is unrelated to saponins.

Without any scientific data on "Sandosaponin A," it is impossible to provide an accurate and informative article that adheres to the user's specified outline. We recommend verifying the compound's name and searching for alternative or correct nomenclature. Should information on a correctly identified compound be available, a detailed article can be generated.

Biological Activities and Underlying Cellular Mechanisms of Sandosaponin a

Anti-Cancer Mechanisms (Non-Clinical Focus)

Reversal of Drug Resistance in Cellular Contexts

Specific studies detailing the role of Sandosaponin A in the reversal of drug resistance in cellular contexts could not be identified in the available scientific literature. Research in this area has focused on other saponin (B1150181) compounds, for instance, Saikosaponin D, which has been investigated for its potential to reverse P-glycoprotein-mediated multidrug resistance in cancer cell lines. europeanreview.orgnih.gov The general class of steroidal saponins (B1172615) has also been reviewed as promising agents in overcoming tumor drug resistance by modulating various cellular pathways, but specific data on Sandosaponin A is absent. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

There is no specific information available from the conducted searches detailing the antioxidant or reactive oxygen species (ROS) scavenging activities of Sandosaponin A. While many plant-derived saponins are known to possess antioxidant properties by scavenging free radicals and reducing oxidative stress, dedicated studies quantifying these effects for Sandosaponin A are not present in the reviewed literature. nih.govresearchgate.net General mechanisms of ROS scavenging involve the neutralization of highly reactive molecules like superoxide (B77818) anions and hydrogen peroxide, which can cause cellular damage. nih.govmdpi.commdpi.com

Anti-Inflammatory Mechanisms in Cellular Systems

Specific research on the anti-inflammatory mechanisms of Sandosaponin A in cellular systems is not available.

Impact on Inflammatory Mediators and Signaling Pathways

Detailed investigations into the impact of Sandosaponin A on specific inflammatory mediators and signaling pathways, such as NF-κB and MAPK pathways, have not been found. Studies on other saponins, like Saikosaponin A and Sasanquasaponin, have shown that they can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). nih.govnih.govnih.gov This is often achieved by suppressing the activation of key signaling pathways like NF-κB and MAPK, which are central regulators of the inflammatory response. nih.govnih.govnih.govmdpi.commdpi.com However, no such mechanisms have been specifically elucidated for Sandosaponin A.

Antibacterial and Antifungal Mechanisms

There is a lack of specific studies on the antibacterial and antifungal mechanisms of Sandosaponin A. The antimicrobial activity of saponins as a class is generally attributed to their interaction with cell membranes. qeios.comnih.govmedcraveonline.com The proposed antifungal mechanism often involves the formation of complexes with sterols (like ergosterol) in the fungal cell membrane, leading to pore formation, increased membrane permeability, and eventual cell lysis. nih.govnih.govresearchgate.netfrontiersin.org Similarly, the antibacterial action can involve the disruption of the bacterial cell wall and membrane integrity. researchgate.netresearchgate.net Without specific research, it is not possible to confirm these mechanisms for Sandosaponin A.

Hypocholesterolemic Mechanisms in Non-Human Models

Specific data from non-human models on the hypocholesterolemic (cholesterol-lowering) mechanisms of Sandosaponin A is not available in the reviewed scientific literature. Generally, saponins are thought to lower cholesterol levels by inhibiting cholesterol absorption from the intestine and increasing the excretion of fecal bile acids and cholesterol. ekb.egekb.egscinito.ai

Formation of Insoluble Complexes with Cholesterol in Membranes

There are no specific studies demonstrating the formation of insoluble complexes between Sandosaponin A and cholesterol in membranes. The interaction between saponins and cholesterol is a known mechanism contributing to their biological effects, including hypocholesterolemic and hemolytic activities. nih.govmdpi.com This interaction can lead to the removal of cholesterol from cell membranes, altering membrane fluidity and function. nih.govnih.govuni-heidelberg.deresearchgate.net The specifics of this interaction, however, are highly dependent on the individual saponin's structure, and no such data is available for Sandosaponin A.

Other Reported Biological Activities in Research Models

Beyond more extensively studied areas, research has identified other specific biological activities of Sandosaponin A in various research models. These activities include enzyme inhibition and the modulation of immune responses, highlighting the compound's potential for diverse pharmacological effects.

Inhibition of Aldehyde Reductase

Sandosaponin A, which is also known as Soyasaponin Bd, has been identified as an inhibitor of human recombinant aldehyde reductase (hAKR1B1). medchemexpress.comnih.gov This activity was discovered in studies on methanolic extracts from the seeds of the Zolfino bean, a landrace of Phaseolus vulgaris L. (common bean). nih.govtandfonline.com

The research demonstrated that Sandosaponin A can inhibit the reduction of different substrates by hAKR1B1 to varying degrees. medchemexpress.commedchemexpress.com Specifically, its inhibitory effects were tested against the reduction of both l-idose and 4-hydroxynonenal, showing that some saponins from the extract can differentially inhibit the enzyme depending on the substrate. nih.govtandfonline.com This differential inhibition suggests that the mechanism of action may vary depending on the substrate being transformed. medchemexpress.comnih.gov The study of such differential inhibitors is considered a promising avenue for counteracting the development of secondary diabetic complications. nih.gov

Table 1: Research Findings on Aldehyde Reductase Inhibition by Sandosaponin A

| Parameter | Description | Source |

|---|---|---|

| Compound | Sandosaponin A (this compound) | nih.gov |

| Source Organism | Zolfino bean (Phaseolus vulgaris L.) | nih.gov |

| Target Enzyme | Human recombinant aldehyde reductase (hAKR1B1) | medchemexpress.comnih.gov |

| Observed Effect | Inhibition of the reduction of l-idose and 4-hydroxynonenal | medchemexpress.comnih.gov |

| Mechanism Note | The inhibitory mechanism may be related to its mode of action on different substrates. | medchemexpress.comnih.gov |

Inhibition of Histamine (B1213489) Release

In earlier research, Sandosaponin A was isolated from kidney beans, another variety of Phaseolus vulgaris L. nih.gov In this study, the compound was investigated for its effect on the release of histamine from rat exudate cells induced by an antigen-antibody reaction. nih.gov

The findings indicated that Sandosaponin A, along with a related compound Sandosaponin B, exhibited the most potent inhibitory activity on histamine release among the five saponins tested. nih.gov This suggests a potential anti-allergic or anti-inflammatory role for the compound by modulating the response of immune cells. nih.gov

Table 2: Research Findings on Histamine Release Inhibition by Sandosaponin A

| Parameter | Description | Source |

|---|---|---|

| Compound | Sandosaponin A | nih.gov |

| Source Organism | Kidney bean (Phaseolus vulgaris L.) | nih.gov |

| Research Model | Rat exudate cells | nih.gov |

| Inducer | Antigen-antibody reaction | nih.gov |

| Observed Effect | Potent inhibition of histamine release | nih.gov |

Biotechnological Production and Metabolic Engineering of Sandosaponin a

Microbial Fermentation for Saponin (B1150181) Production

Microbial fermentation presents a promising and scalable alternative to the traditional extraction of saponins (B1172615) from plant sources. biosynsis.com This approach involves engineering microorganisms, such as bacteria and yeast, to produce saponins in controlled environments. biosynsis.com The use of microbial systems offers several advantages, including the potential for high-yield production, faster growth cycles compared to plants, and the ability to produce specific saponin compounds with high purity. biosynsis.com

The process of "Saponin Strain Engineering" involves modifying microorganisms to house and express the genes responsible for saponin biosynthesis. biosynsis.com This allows for the production of these complex molecules in a more efficient and sustainable manner. biosynsis.com The primary effects of saponins in some microbial environments, like the rumen, include the inhibition of protozoa, which can lead to increased efficiency of microbial protein synthesis. cambridge.orgresearchgate.netcambridge.org However, the effects can be inconsistent and depend on the saponin's chemical structure, dosage, and the specific microbial community. researchgate.netcambridge.org

Researchers are exploring various microbial hosts, including Escherichia coli and Saccharomyces cerevisiae, for their potential in producing triterpenoid (B12794562) saponins. tandfonline.com The optimization of fermentation conditions is a critical strategy to increase the yield of these compounds in engineered microorganisms. tandfonline.com

Plant Cell and Tissue Culture Techniques

Plant cell and tissue culture techniques offer a renewable and controllable platform for the production of saponins, bypassing the limitations of agricultural production such as low in-planta yields and the slow growth of saponin-producing plants. cabidigitallibrary.org These in vitro systems, including cell suspensions and hairy root cultures, provide a uniform environment for growth and metabolite synthesis. cabidigitallibrary.org

Key advantages of using cultured plant cells and tissues include:

Rapid Biomass Gain: Faster accumulation of plant material compared to whole plants. cabidigitallibrary.org

Precursor Feeding: The ability to supplement the culture medium with precursors to boost saponin production. cabidigitallibrary.org

Elicitation: The use of biotic or abiotic elicitors, such as methyl jasmonate, to stimulate the plant's defense mechanisms and enhance saponin accumulation. researchgate.net

Scalability: The potential for large-scale production in bioreactors. cabidigitallibrary.orgglobalresearchonline.net

Downstream Processing: Easier extraction and purification of the target compounds. cabidigitallibrary.org

Studies on various plant species have demonstrated the feasibility of this approach. For instance, in vitro cultures of Balanites aegyptiaca have been shown to produce saponins, with cell suspension cultures accumulating higher amounts than callus cultures. ujpronline.com Similarly, in vitro cultures of Chlorophytum borivilianum have been optimized to enhance the production of steroidal saponins. globalresearchonline.net The choice of culture medium and growth regulators is crucial for maximizing shoot and root induction and, consequently, saponin yield. globalresearchonline.net

| Plant Species | Culture Type | Key Findings |

| Balanites aegyptiaca | Callus and Cell Suspension | Cell suspension culture was more effective in accumulating saponins, reaching up to 51.97 mg/g dry biomass. ujpronline.com |

| Chlorophytum borivilianum | In vitro cultures | Significant shoot and root induction achieved with MS medium and growth regulators, leading to enhanced production of steroidal saponins. globalresearchonline.net |

| Panax quinquefolius | Somatic Embryogenesis | Optimized protocol for in vitro propagation, with suspension cultures established from embryogenic callus. itb.ac.id |

Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering provides powerful tools to manipulate the biosynthetic pathways of saponins, aiming to increase the yield of desired compounds like Sandosaponin A. cambridge.orgcjnmcpu.comfrontiersin.orgresearchgate.net This involves the targeted modification of an organism's genetic and regulatory processes.

Genetic Manipulation of Biosynthetic Pathways

The biosynthesis of triterpenoid saponins is a complex process involving numerous enzymes and genes. researchgate.net Understanding this pathway is fundamental to its manipulation. biosynsis.com Key enzyme classes in saponin biosynthesis include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). cjnmcpu.comnih.gov

Genetic manipulation strategies focus on several key areas:

Introducing Biosynthesis Genes: Transferring the genes responsible for saponin production into suitable host organisms, such as microorganisms. biosynsis.com

Modifying Key Genes: Using techniques like CRISPR/Cas9 to knock-out specific genes to alter the saponin profile. For example, knocking out the CYP93E2 gene in Medicago truncatula redirected metabolic flux towards the production of hemolytic sapogenins. frontiersin.org

Understanding Regulatory Networks: Identifying and manipulating transcription factors that regulate the expression of saponin biosynthesis genes. cjnmcpu.com

The elucidation of these pathways is often accelerated by advances in genomics and co-expression analyses, which help predict genes involved in triterpene saponin biosynthesis. mdpi.comresearchgate.net

Overexpression of Key Enzymes

A common and effective strategy in metabolic engineering is the overexpression of rate-limiting enzymes in the biosynthetic pathway. cjnmcpu.comfrontiersin.org This can significantly increase the metabolic flux towards the desired product.

Several key enzymes have been targeted for overexpression to enhance triterpenoid saponin production:

β-amyrin synthase: As a key enzyme in the oleanane-type saponin biosynthesis, its overexpression has been shown to increase triterpene sapogenin accumulation. itb.ac.idcjnmcpu.com

Farnesyl Diphosphate (B83284) Synthase (FPS): Identified as a rate-limiting enzyme, its overexpression in Panax notoginseng cells led to an increased saponin content. nih.gov

Squalene (B77637) Synthase (SS): Overexpression of the SS gene has been shown to significantly increase the content of phytosterols (B1254722) and triterpenoids. itb.ac.idnih.gov

Diacylglycerol Acyltransferases (DGA1 and DGA2): Overexpression of these enzymes, involved in the final step of triacylglycerol synthesis, has been shown to promote lipid accumulation, which can be linked to saponin precursor availability. frontiersin.org

Engineering the sterol pathway in Saccharomyces cerevisiae by manipulating enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase has also been explored to improve triterpene production. researchgate.net

Biotransformation Approaches for Saponin Derivatives

Biotransformation utilizes microorganisms or their enzymes to modify the structure of natural saponins, often leading to the production of rare saponins with enhanced biological activities. nih.govmdpi.com This process offers advantages such as high specificity, mild reaction conditions, and fewer byproducts compared to chemical methods. nih.govmdpi.commdpi.com

The primary mode of microbial transformation of saponins is the stepwise hydrolysis of the sugar chains attached to the aglycone. nih.gov This can convert abundant natural saponins into more valuable, less common derivatives. For instance, ginsenosides (B1230088) can be transformed into minor ginsenosides with improved pharmacological properties through microbial action. mdpi.com